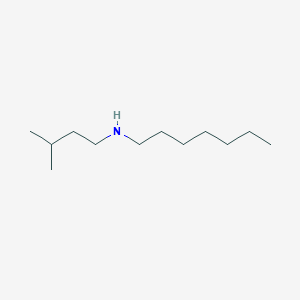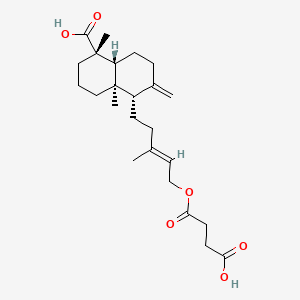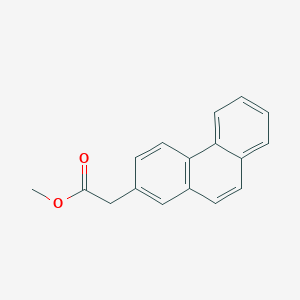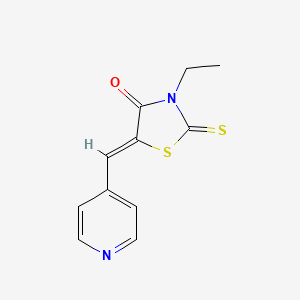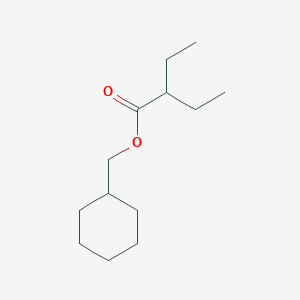
Cyclohexylmethyl 2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexylmethyl 2-ethylbutanoate is an organic compound with the molecular formula C13H24O2. It is an ester formed from cyclohexylmethanol and 2-ethylbutanoic acid. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexylmethyl 2-ethylbutanoate can be synthesized through the esterification reaction between cyclohexylmethanol and 2-ethylbutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. These methods allow for the large-scale production of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl 2-ethylbutanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved to form the corresponding alcohol and carboxylic acid. This reaction can be catalyzed by either acids or bases .
Common Reagents and Conditions
Acidic Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, this compound is hydrolyzed to cyclohexylmethanol and 2-ethylbutanoic acid.
Basic Hydrolysis (Saponification): When treated with a strong base, such as sodium hydroxide, the ester is converted to cyclohexylmethanol and the sodium salt of 2-ethylbutanoic acid.
Major Products
The major products formed from the hydrolysis of this compound are cyclohexylmethanol and 2-ethylbutanoic acid (or its sodium salt in the case of basic hydrolysis) .
Scientific Research Applications
Cyclohexylmethyl 2-ethylbutanoate has various applications in scientific research, particularly in the fields of chemistry and biology. It is used as a model compound to study esterification and hydrolysis reactions. Additionally, its pleasant odor makes it valuable in the fragrance industry for the formulation of perfumes and scented products .
In the field of biology, esters like this compound are studied for their potential use in drug delivery systems. The ester bond can be hydrolyzed in the body to release active pharmaceutical ingredients in a controlled manner .
Mechanism of Action
The mechanism of action of cyclohexylmethyl 2-ethylbutanoate primarily involves its hydrolysis to release cyclohexylmethanol and 2-ethylbutanoic acid. The ester bond is cleaved by the action of esterases, enzymes that catalyze the hydrolysis of esters. This reaction occurs in the presence of water and results in the formation of the corresponding alcohol and carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-ethylbutanoate: Another ester with a similar structure, but with an ethyl group instead of a cyclohexylmethyl group.
Cyclohexylmethyl acetate: An ester with a cyclohexylmethyl group but with acetic acid instead of 2-ethylbutanoic acid.
Uniqueness
Cyclohexylmethyl 2-ethylbutanoate is unique due to the presence of both a cyclohexylmethyl group and a 2-ethylbutanoic acid moiety. This combination imparts distinct physical and chemical properties, such as its specific odor profile and reactivity in hydrolysis reactions .
Properties
CAS No. |
90095-18-4 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
cyclohexylmethyl 2-ethylbutanoate |
InChI |
InChI=1S/C13H24O2/c1-3-12(4-2)13(14)15-10-11-8-6-5-7-9-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
AXBLNGFHTFZDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)OCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
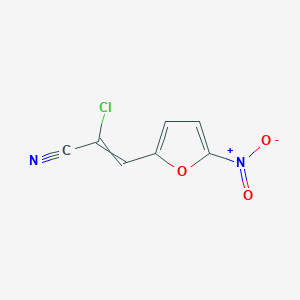
![1-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14366324.png)
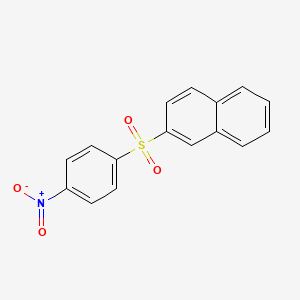


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
